molecular formula C15H19N3O3S2 B2874882 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896707-70-3

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2874882
CAS No.: 896707-70-3
M. Wt: 353.46
InChI Key: NMGQIEKQKPUBPP-UHFFFAOYSA-N
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Description

This compound belongs to the 1λ⁶,2,4-benzothiadiazine-1,1-dione class, characterized by a bicyclic core comprising a benzene ring fused to a 1,2,4-thiadiazine-1,1-dioxide moiety. The unique structural feature of this molecule is the substitution at the 3-position: a sulfanyl (-S-) group linked to a 2-(azepan-1-yl)-2-oxoethyl side chain.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-14(18-9-5-1-2-6-10-18)11-22-15-16-12-7-3-4-8-13(12)23(20,21)17-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQIEKQKPUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization of Sulfonamide Derivatives

The most widely documented method involves cyclizing 2-aminobenzenesulfonamide derivatives under acidic or thermal conditions. As detailed in patent US2910475, heating 2-amino-4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) generates the corresponding sulfonyl chloride, which undergoes ammonolysis to form a sulfonamide intermediate. Subsequent cyclization with formic acid or ethyl orthoformate at 100–120°C yields the benzothiadiazine-1,1-dione core.

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Sulfonyl chloride formation SOCl₂, 3h reflux 85–90
Sulfonamide synthesis NH₄OH, steam bath, 30min 78–82
Cyclization Formic acid, 110°C, 2h 65–70

This method, while reliable, often requires chromatographic purification due to byproduct formation during cyclization.

Palladium-Catalyzed Ring Closure

A modern alternative employs palladium catalysis to construct the benzothiadiazine ring. As reported in a 2023 study, tetrakis(triphenylphosphine)palladium(0) facilitates the coupling of 2-azidophenyl sulfones with isocyanides in dimethylformamide (DMF), yielding the benzothiadiazine-1,1-dione core at ambient temperatures. This method achieves superior regioselectivity (98% purity) and reduces reaction times to 2 hours.

Synthesis of the 2-(Azepan-1-yl)-2-Oxoethylsulfanyl Side Chain

The azepane-containing side chain introduces both steric bulk and hydrogen-bonding capacity. Industrial-scale production typically follows two pathways:

Azepane-Ketone Synthesis

Reaction of azepane with ethyl oxirane-2-carboxylate in tetrahydrofuran (THF) at 0°C produces 1-(azepan-1-yl)-2-hydroxyethyl acetate. Oxidation with pyridinium chlorochromate (PCC) yields 2-(azepan-1-yl)-2-oxoacetic acid, which is subsequently treated with thionyl chloride to form the acid chloride.

Optimized Parameters

  • Ester hydrolysis : NaOH (2M), 70°C, 1h (Yield: 89%)
  • Oxidation : PCC, dichloromethane, 25°C, 4h (Yield: 76%)

Thiolation Strategies

Conversion of the acid chloride to the thiol derivative proves critical. Two approaches dominate:

  • Thiourea Intermediate : Treatment with thiourea in ethanol under reflux generates the thiouronium salt, which is hydrolyzed with NaOH to yield 2-(azepan-1-yl)-2-oxoethanethiol.
  • Disulfide Formation : Coupling with cystamine dihydrochloride followed by reduction with tris(2-carboxyethyl)phosphine (TCEP) produces the free thiol.

Coupling of Core and Side Chain

Nucleophilic Aromatic Substitution

The benzothiadiazine core, halogenated at position 3, reacts with the thiolate anion under basic conditions. Using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 60°C achieves 85–90% coupling efficiency.

Representative Procedure

  • Dissolve 3-chloro-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione (1 eq) and 2-(azepan-1-yl)-2-oxoethanethiol (1.2 eq) in DMSO.
  • Add t-BuOK (2 eq) gradually at 0°C.
  • Warm to 60°C for 6h.
  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Radical Thiol-Ene Coupling

For heat-sensitive substrates, photoinitiated radical coupling using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a catalyst enables efficient bond formation at 25°C. This method reduces side reactions, achieving 92% yield in acetonitrile under UV light (365 nm).

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and yield:

Parameter Batch Process Flow Process
Reaction Time 12h 2h
Temperature Control ±5°C ±0.5°C
Purity 95% 99%
Solvent Consumption 15L/kg 5L/kg

Key advancements include immobilized palladium catalysts for ring closure and membrane-based separation for thiol purification.

Analytical Characterization

Critical quality control metrics involve:

  • ¹H NMR :

    • Benzothiadiazine aromatic protons: δ 7.82–8.15 ppm (d, J=8.6 Hz)
    • Azepane N-CH₂: δ 3.41–3.65 ppm (m)
  • HPLC :

    • Column: C18, 5μm
    • Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄
    • Retention time: 8.92 min
  • Mass Spectrometry :

    • ESI-MS m/z: 406.12 [M+H]⁺ (calculated: 406.10)

Challenges and Innovations

Persistent issues include thiol oxidation during storage (solved by nitrogen blanketing) and regioselectivity in halogenation (addressed via directed ortho-metalation). Recent breakthroughs in enzymatic desymmetrization offer routes to enantiopure derivatives, expanding therapeutic potential.

Chemical Reactions Analysis

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in the Sulfanyl-Linked Side Chain

The sulfanyl-ethyl side chain is a critical pharmacophoric element. Key analogs include:

Compound Name Substituent on Side Chain Molecular Formula Molecular Weight Key Properties/Applications References
3-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione Azepan-1-yl (7-membered ring) C₁₇H₂₂N₃O₃S₂ 380.50 g/mol Enhanced lipophilicity, flexible N-heterocycle
3-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione Morpholin-4-yl (6-membered) C₁₃H₁₅N₃O₄S₂ 341.41 g/mol Reduced steric bulk, higher polarity
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4H-1λ⁶,4-benzothiazine-1,1-dione 2-Chloro-6-fluorobenzyl C₁₅H₁₁ClFNO₂S₂ 355.84 g/mol Aromatic substituent, potential for π-π interactions

Key Observations :

  • Ring Size and Flexibility : The azepane analog (7-membered ring) offers greater conformational flexibility compared to the morpholine analog (6-membered), which may enhance binding to flexible protein targets .
  • Polarity : The morpholine derivative’s oxygen atom increases polarity, likely improving aqueous solubility but reducing membrane permeability relative to the azepane variant.
  • Aromatic vs.

Modifications in the Benzothiadiazine Core

Variants with substitutions on the benzothiadiazine core highlight the impact of electronic and steric effects:

  • 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone (): The benzoyl and hydroxy groups enhance hydrogen-bonding capacity, critical for interactions with polar residues in biological targets .

Biological Activity

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an azepane ring and a benzothiadiazine core. The synthesis typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent modifications to introduce the benzyl group and the benzothiadiazine ring system. Common reagents include sulfur-containing compounds and various halides under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact mechanisms depend on the specific biological context in which the compound is applied.

Antimicrobial Properties

Research indicates that derivatives of benzothiadiazines exhibit antimicrobial activity. In vitro studies have demonstrated that compounds similar to 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine show strong binding affinities toward bacterial targets such as E. coli Fab-H receptor. Some derivatives have shown effective antibacterial activity against E. coli, while exhibiting limited effects against Staphylococcus aureus and Salmonella spp .

Cytotoxicity Studies

Cytotoxicity assays conducted on human liver carcinoma cell lines (HepG2) have revealed that certain derivatives possess significant anticancer properties. The structure-activity relationship indicates that modifications to the benzothiadiazine core can enhance cytotoxic effects, making these compounds promising candidates for further development in cancer therapy .

Data Table: Biological Activity Summary

Activity Target Effect Reference
AntibacterialE. coliStrong binding affinity
AnticancerHepG2 cell lineSignificant cytotoxicity
Interaction with receptorsVarious enzymes/receptorsModulation of activity

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several benzothiadiazine derivatives against various bacterial strains. The results indicated that certain compounds exhibited potent activity against E. coli, with minimal resistance observed in clinical isolates. This suggests potential for therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Potential

In another investigation, a series of derivatives were synthesized and evaluated for their cytotoxic effects on HepG2 cells. The findings highlighted that specific structural modifications led to enhanced anticancer activity, indicating a promising avenue for drug development targeting liver cancer.

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